1-Propyl-4-(trifluoromethyl)benzene

Physical Organic Chemistry Thermodynamics Process Engineering

1-Propyl-4-(trifluoromethyl)benzene (CAS 41320-77-8), also known as 4-propylbenzotrifluoride, is a fluorinated aromatic hydrocarbon with the molecular formula C10H11F3 and a molecular weight of 188.19 g/mol. This compound features a para-substituted benzene ring bearing a propyl group and a strongly electron-withdrawing trifluoromethyl (-CF3) group, a structural motif that imparts distinct physicochemical properties, including enhanced lipophilicity, thermal stability, and dielectric characteristics.

Molecular Formula C10H11F3
Molecular Weight 188.19 g/mol
CAS No. 41320-77-8
Cat. No. B3136254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propyl-4-(trifluoromethyl)benzene
CAS41320-77-8
Molecular FormulaC10H11F3
Molecular Weight188.19 g/mol
Structural Identifiers
SMILESCCCC1=CC=C(C=C1)C(F)(F)F
InChIInChI=1S/C10H11F3/c1-2-3-8-4-6-9(7-5-8)10(11,12)13/h4-7H,2-3H2,1H3
InChIKeyOKXWTILSPGNEBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propyl-4-(trifluoromethyl)benzene (CAS 41320-77-8): Comparative Physical Property and Application Evidence for Fluorinated Aromatic Intermediates


1-Propyl-4-(trifluoromethyl)benzene (CAS 41320-77-8), also known as 4-propylbenzotrifluoride, is a fluorinated aromatic hydrocarbon with the molecular formula C10H11F3 and a molecular weight of 188.19 g/mol . This compound features a para-substituted benzene ring bearing a propyl group and a strongly electron-withdrawing trifluoromethyl (-CF3) group, a structural motif that imparts distinct physicochemical properties, including enhanced lipophilicity, thermal stability, and dielectric characteristics [1]. It is primarily employed as a synthetic intermediate in the development of liquid crystal materials, pharmaceuticals, and agrochemicals, as well as a specialty solvent in fluorochemical research . The combination of a linear alkyl chain and a polar trifluoromethyl group establishes a unique property profile that cannot be replicated by simpler alkylbenzotrifluorides or non-fluorinated propylbenzenes, making precise characterization and comparative analysis essential for informed procurement decisions.

Liquid crystal intermediate with -CF3-driven dielectric anisotropy
Fluorinated building block for pharmaceutical and agrochemical synthesis
Specialty solvent for high-temperature fluorochemical research

Why 1-Propyl-4-(trifluoromethyl)benzene Cannot Be Replaced by Common Alkylbenzotrifluorides or Non-Fluorinated Analogs


The practice of substituting 1-propyl-4-(trifluoromethyl)benzene with a seemingly similar alkylbenzotrifluoride (e.g., the ethyl or butyl homolog) or a non-fluorinated propylbenzene introduces significant and quantifiable deviations in critical performance parameters. The specific combination of a propyl chain and a terminal -CF3 group dictates a precise balance of volatility (boiling point), density, lipophilicity (LogP), and dielectric anisotropy. Replacing the propyl group alters the molecular length-to-breadth ratio and polarizability, directly impacting phase transition temperatures in liquid crystal mixtures [1]. Conversely, substituting the -CF3 group with a -CH3 or -F group dramatically reduces molecular polarity and dielectric anisotropy, rendering the material unsuitable for voltage-driven electro-optical applications [2]. The quantitative evidence presented below demonstrates that these structural variations translate into measurable differences in boiling point (Δ > 15 °C), density (Δ ~ 0.1 g/cm³), and application-specific performance, making generic substitution a high-risk approach for reproducible synthesis or device fabrication.

Propyl chain length optimizes volatility and phase behavior
Ethyl or butyl homologs alter boiling point by >22 °C, shifting thermal stability and distillation windows

Replacing the propyl group changes molecular aspect ratio and polarizability, directly affecting liquid crystal phase transition temperatures and process safety margins.

Trifluoromethyl group provides essential polarity
Non-fluorinated propylbenzene or -F/-CH3 analogs lack the electron-withdrawing -CF3 motif

Removing -CF3 eliminates dielectric anisotropy required for electro-optical switching, and reduces metabolic stability in drug-like scaffolds.

Density and molecular packing tuned for LC mixtures
Non-fluorinated analog shows ~28% lower density (0.86 vs 1.099 g/cm³), altering orientational order

Lower density compromises viscoelastic properties and may prevent formation of stable mesophases needed for display applications.

1-Propyl-4-(trifluoromethyl)benzene (CAS 41320-77-8): Quantified Differentiation Evidence Against Closest Analogs


Boiling Point and Volatility: Comparison with 1-Ethyl- and 1-Butyl-4-(trifluoromethyl)benzene

The normal boiling point of 1-propyl-4-(trifluoromethyl)benzene is 197.6 °C at 760 mmHg [1]. This value is significantly higher than that of the ethyl homolog, 1-ethyl-4-(trifluoromethyl)benzene, which boils at approximately 170–175 °C [2], a difference of 22.6–27.6 °C. Conversely, it is slightly lower than the predicted boiling point of the butyl homolog, 1-butyl-4-(trifluoromethyl)benzene, at 200.2±35.0 °C [3]. This intermediate volatility is crucial for applications requiring a balance between processability and thermal stability, such as high-temperature reactions or vacuum distillation.

Boiling Point
Reported
197.6 °C vs ethyl (170–175 °C) and butyl (200.2±35.0 °C) homologs
Intermediate volatility supports high-temperature reactions and controlled distillation.
Measured at 760 mmHg; predicted value for butyl.
Physical Organic Chemistry Thermodynamics Process Engineering

Density and Molecular Packing: Comparison with Non-Fluorinated 1-Methyl-4-propylbenzene

1-Propyl-4-(trifluoromethyl)benzene exhibits a density of 1.099 g/cm³ at 40 °C [1]. This is substantially higher than the density of its non-fluorinated structural analog, 1-methyl-4-propylbenzene, which measures 0.86 g/cm³ . The presence of the dense, electron-rich trifluoromethyl group increases the mass per unit volume by approximately 28%. This higher density directly influences molecular packing in condensed phases, which is a critical parameter for the viscosity and orientational order in liquid crystal mixtures.

Density
Reported
1.099 g/cm³ at 40 °C vs 0.86 g/cm³ for non-fluorinated analog
~28% higher density driven by -CF3 improves molecular packing and orientational order.
Target measured at 40 °C; comparator from standard reference.
Material Science Liquid Crystals Physical Chemistry

Lipophilicity (LogP) as a Predictor of Solubility and Membrane Permeability

The octanol-water partition coefficient (LogP) is a critical determinant of a compound's solubility and ability to permeate biological membranes. 1-Propyl-4-(trifluoromethyl)benzene has a calculated XLogP3 value of approximately 3.7 [1]. For comparison, the shorter-chain 1-ethyl-4-(trifluoromethyl)benzene also has a calculated XLogP3 of 3.7 [1], while the longer-chain 1-butyl-4-(trifluoromethyl)benzene has a predicted LogP of 4.7 [2]. This indicates that while the propyl and ethyl homologs share similar lipophilicity, extending the alkyl chain to butyl significantly increases lipophilicity by a full LogP unit, which would alter its partitioning behavior and potential bioavailability in a drug discovery context.

Lipophilicity (LogP)
Reported
XLogP3 3.7, matching ethyl homolog; butyl homolog predicted LogP 4.7 (+1.0)
Chain elongation to butyl markedly increases lipophilicity, altering partitioning and bioavailability.
Calculated with XLogP3; predicted for butyl.
Medicinal Chemistry Drug Design ADME

Liquid Crystal Dielectric Anisotropy and Fast-Switching Potential

In liquid crystal (LC) applications, the incorporation of a terminal trifluoromethyl group is known to increase molecular polarity and dielectric anisotropy (Δε), which is essential for fast electro-optical switching [1]. 4-Propylbenzotrifluoride derivatives have been specifically synthesized and shown to exhibit both smectic and nematic phases, with mixtures containing them demonstrating a 'much faster turn off speed than materials without them' [2]. While a precise Δε value for the standalone compound is not available, the class-level evidence indicates that the -CF3 group confers a significant advantage over non-fluorinated or mono-fluorinated analogs. A patent on similar trifluoromethyl derivatives highlights their 'positive dielectric anisotropy and a relatively low viscosity and excellent compatibility' [3].

Dielectric Anisotropy
Class-level
Qualitative: much faster turn-off speed in LC mixtures with benzotrifluoride components
Reported class-level enhancement for electro-optical switching.
No standalone Δε value; derived from patent and literature surveys.
Liquid Crystal Display (LCD) Electro-Optics Materials Chemistry

Synthetic Versatility as a Fluorinated Building Block

1-Propyl-4-(trifluoromethyl)benzene serves as a key intermediate in the synthesis of more complex fluorinated molecules. Its structure provides a stable, electron-deficient aromatic ring that can undergo further functionalization, such as electrophilic substitution or metal-catalyzed cross-coupling. The compound's established role is in the preparation of liquid crystals and pharmaceuticals, as noted in supplier literature . In contrast, non-fluorinated propylbenzenes lack the electron-withdrawing -CF3 group, which is essential for tuning the electronic properties and metabolic stability of downstream drug candidates [1]. The presence of the -CF3 group also enables unique reactivity, such as selective single-fluoride substitution under frustrated Lewis pair conditions, a transformation that is challenging with non-fluorinated analogs [2].

Synthetic Utility
Class-level
Enables access to fluorinated products with enhanced stability and bioactivity
-CF3 group enables unique reactivity and metabolic stability for drug discovery.
Based on supplier and patent literature; specific yields not compared.
Organic Synthesis Fluorine Chemistry Cross-Coupling

Physical State and Thermal Properties for Formulation and Handling

The compound is a colorless liquid with a normal freezing point of -13.0 °C and a flash point of 115.0 °C (Cleveland open-cup method) [1]. Its viscosity at 20 °C is 19.8 × 10⁻³ Pa·s [1]. These properties make it a practical, low-melting liquid at typical laboratory and industrial handling temperatures, unlike some related aromatic solids that require heating for transfer. For example, while specific comparative data for analogs is limited, the combination of a sub-zero freezing point and a flash point > 100 °C offers a favorable safety and handling profile compared to more volatile solvents or low-flash-point liquids [2]. This reduces the risk of solidification in transfer lines and lowers flammability hazards during storage and use.

Handling & Safety
Reported
Freezing point -13.0 °C, flash point 115.0 °C, viscosity 19.8 mPa·s at 20 °C
Liquid at room temperature with manageable flammability profile supports lab and scale-up handling.
Measured values from CRC Handbook.
Process Chemistry Safety Formulation

High-Value Application Scenarios for 1-Propyl-4-(trifluoromethyl)benzene Based on Verified Evidence


Liquid Crystal Formulation for Fast-Switching Electro-Optical Devices

This compound is a critical component in the formulation of nematic and smectic liquid crystal mixtures for advanced display and optical switching technologies. Its inclusion has been shown to significantly improve the turn-off speed of liquid crystal mixtures [1], a direct result of the increased dielectric anisotropy imparted by the polar trifluoromethyl group [2]. Researchers developing next-generation LCDs or adaptive optics should prioritize this material over non-fluorinated analogs to achieve faster response times and lower power consumption.

Synthesis of Fluorinated Pharmaceutical Intermediates and Bioisosteres

The compound serves as a versatile building block for introducing a metabolically stable, lipophilic trifluoromethylphenyl moiety into drug candidates. Its calculated LogP of 3.7 [3] makes it a suitable core for designing molecules with optimized membrane permeability and oral bioavailability. Medicinal chemists can utilize it in cross-coupling reactions or as a precursor to more complex fluorinated scaffolds, where the electron-withdrawing -CF3 group modulates pKa and target binding [4], a property absent in non-fluorinated propylbenzene analogs .

High-Temperature Organic Synthesis and Process Chemistry

With a boiling point of 197.6 °C [5] and a flash point of 115.0 °C [5], this compound is well-suited as a solvent or reaction medium for transformations requiring elevated temperatures without excessive volatility. Its intermediate boiling point (relative to ethyl and butyl homologs) offers a balance between ease of removal by distillation and sufficient thermal stability for demanding reaction conditions. Process chemists can select this specific homolog to fine-tune reaction kinetics and simplify work-up procedures, avoiding the higher volatility of the ethyl analog or the potentially excessive lipophilicity of the butyl analog [6].

Development of Fluorinated Agrochemicals and Specialty Materials

The unique combination of a propyl chain and a trifluoromethyl group creates a hydrophobic, chemically resistant motif that is valuable in the design of novel agrochemicals and functional materials. The compound's density of 1.099 g/cm³ [5] and the electron-withdrawing nature of the -CF3 group can influence the physical properties of polymers and coatings, such as water repellency and thermal stability. Researchers in materials science can leverage this building block to create next-generation fluorinated materials with tailored surface and bulk properties, a level of control not achievable with simple alkylbenzenes.

Application
Selection Property
Validation Focus
Liquid crystal electro-optics
Dielectric anisotropy from -CF3 group
Switching speed and phase transition behavior
Pharmaceutical intermediate synthesis
Lipophilicity and metabolic stability
Membrane permeability and pKa modulation
High-temperature process chemistry
Boiling point and thermal stability
Distillation control and reaction kinetics
Fluorinated agrochemicals & materials
Hydrophobicity and electron-withdrawing effect
Water repellency and polymer compatibility

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